![molecular formula C8H13N3 B3133312 N-(3-aminopropyl)pyridin-2-amine CAS No. 38585-73-8](/img/structure/B3133312.png)
N-(3-aminopropyl)pyridin-2-amine
Overview
Description
“N-(3-aminopropyl)pyridin-2-amine” is a biochemical used for proteomics research . It has a molecular weight of 151.21 and a molecular formula of C8H13N3 .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in the literature . The synthesis involves the use of optimized Buchwald-Hartwig amination conditions using dichlorobis (triphenylphosphine)Pd (II), xantphos, and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an aminopropyl group . The molecule has a molecular weight of 151.21 and a molecular formula of C8H13N3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a predicted melting point of 65.82°C, a predicted boiling point of 305.8°C at 760 mmHg, a predicted density of 1.1 g/mL, and a predicted refractive index of n 20D 1.59 .Scientific Research Applications
Synthesis and Characterization
A significant application of N-(3-aminopropyl)pyridin-2-amine derivatives is in the synthesis and characterization of complex molecules. For instance, the general and efficient 2-amination of pyridines and quinolines uses N-oxides converted to 2-aminopyridines, highlighting a method for the amination of 2-unsubstituted pyridines with high yields and selectivity (Yin et al., 2007). Similarly, the synthesis of bis- and tris-(3-aminopropyl) derivatives of 14-membered tetraazamacrocycles showcases the preparation and complexation studies with various metal ions, demonstrating the compound's utility in creating high-stability complexes (Guerra et al., 2006).
Catalysis and Polymerization
Group 10 metal aminopyridinato complexes derived from this compound and its analogs have been explored for their application in catalysis, including aryl-Cl activation and hydrosilane polymerization. These studies highlight the potential of these complexes as efficient catalysts in the Suzuki cross-coupling reactions and in polymerizing MeH2SiSiH2Me toward soluble, linear poly(methylsilane), offering a phosphine-free catalyst system that showcases significant activity (Deeken et al., 2006).
Material Science
In material science, this compound derivatives have been utilized in the development of advanced materials. For instance, the characterization of a hybrid-smectite nanomaterial formed by immobilizing of N-pyridin-2-ylmethylsuccinamic acid onto modified smectite demonstrates the compound's application in sensor technology. This work specifically showcases the potential for creating selective potentiometric sensors, highlighting the versatility of these derivatives in designing functional materials with specific electroactive properties (Topcu et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors, influencing their function .
Mode of Action
It’s known that similar compounds can bind to their targets via hydrogen-bonding interactions . This binding can lead to changes in the target’s function, potentially influencing various biological processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to downstream effects such as changes in cell signaling, metabolism, and other cellular processes .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been found to exhibit various biological activities, potentially leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
properties
IUPAC Name |
N'-pyridin-2-ylpropane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-5-3-7-11-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDAFPBECHAXDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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